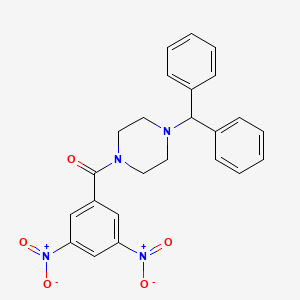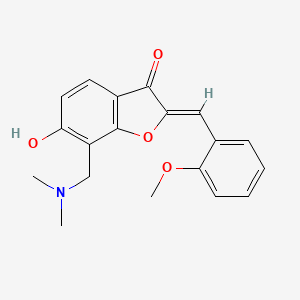
(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C19H19NO4 and its molecular weight is 325.364. The purity is usually 95%.
BenchChem offers high-quality (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Compounds
A study by Panisheva et al. (2007) demonstrated the synthesis of substituted 3-R-aminomethylenebenzofuranones, utilizing reactions with various amino derivatives, including (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one. These compounds show potential as bases for biologically active substances (Panisheva, Alekseeva, Evstratova, Kiselev, & Granik, 2007).
Applications in Metal-Ligand Complexes
The compound has also been used in the formation of metal-ligand complexes, as shown in a study by Veranitisagul et al. (2011). Here, it was part of the complex formation process involving cerium(III) ions, demonstrating its utility in creating novel ligands for rare earth metal ions (Veranitisagul, Kaewvilai, Sangngern, Wattanathana, Suramitr, Koonsaeng, & Laobuthee, 2011).
Potential in Antimicrobial and Antitumor Activities
In the field of pharmacology, compounds related to (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one have been isolated from marine endophytic fungi, showing moderate antimicrobial and antitumor activities. This was observed in a study by Xia et al. (2011), which isolated similar compounds from the marine endophytic fungus NIGROSPORA sp. (Xia, Li, Li, Shao, Zhang, Zhang, Liu, Lin, Liu, & She, 2011).
Use in Catalysis
Özdemir et al. (2001) explored the use of a related compound, 1,1′,3,3′-Tetrakis(p-dimethylaminobenzyl)-2,2′-biimidazolidinylidene, in catalysis, specifically for intramolecular cyclisation processes. This highlights its potential application in synthetic organic chemistry (Özdemir, Yiǧit, Çetinkaya, Ülkü, Tahir, & Arici, 2001).
Role in Synthesizing Benzodifuranyl Derivatives
Abu-Hashem et al. (2020) utilized similar compounds to synthesize novel benzodifuranyl derivatives, which were tested as cyclooxygenase inhibitors and for their analgesic and anti-inflammatory activities. This indicates its potential role in the development of new therapeutic agents (Abu-Hashem, Al-Hussain, & Zaki, 2020).
Application in Spectroscopy
Forester and Howe (1987) discussed the application of similar compounds in in situ infrared spectroscopy studies, specifically observing the behavior of methanol and dimethyl ether in certain catalytic processes (Forester & Howe, 1987).
properties
IUPAC Name |
(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-20(2)11-14-15(21)9-8-13-18(22)17(24-19(13)14)10-12-6-4-5-7-16(12)23-3/h4-10,21H,11H2,1-3H3/b17-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLNOABESDDCBO-YVLHZVERSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1OC(=CC3=CC=CC=C3OC)C2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC=CC=C3OC)/C2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2386467.png)
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2386468.png)
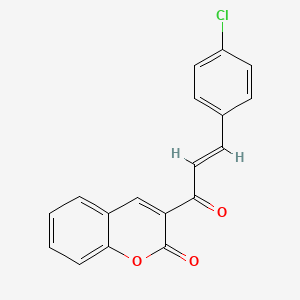


![(3,4-dihydroisoquinolin-2(1H)-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2386481.png)
![4-((2-ethylpiperidin-1-yl)sulfonyl)-N'-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2386482.png)
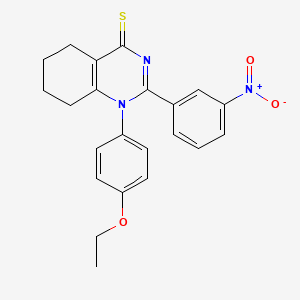
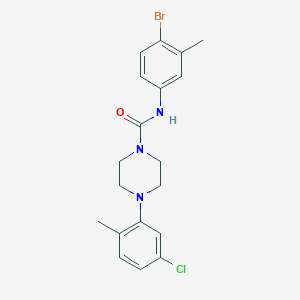
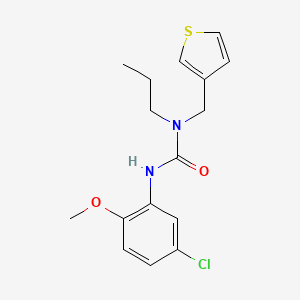
![N-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2386487.png)
![N-[1-(2,5-Dimethoxyphenyl)sulfonylpiperidin-4-yl]-N,6-dimethylpyrimidin-4-amine](/img/structure/B2386488.png)
![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2386489.png)
